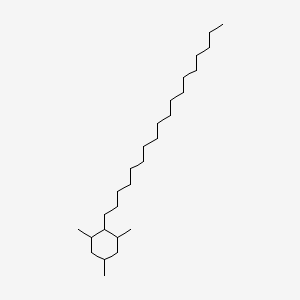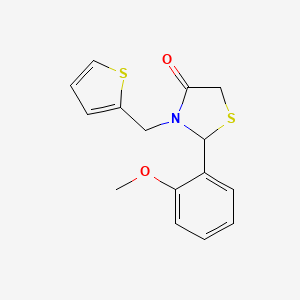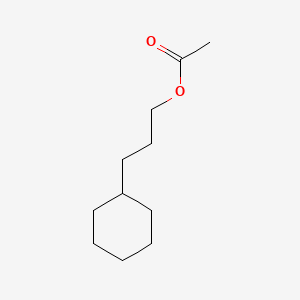
Cyclohexylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylpropyl acetate is an organic compound with the molecular formula C11H20O2 . It is an ester formed from cyclohexanol and propyl acetate. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring attached to a propyl group, which is further connected to an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylpropyl acetate can be synthesized through the esterification reaction between cyclohexanol and propyl acetate. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Cyclohexanol+Propyl AcetateH2SO4Cyclohexylpropyl Acetate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and propyl acetate are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylpropyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to cyclohexanol and propyl acetate.
Reduction: Reduction of the ester group can yield cyclohexylpropyl alcohol.
Oxidation: Oxidation can lead to the formation of cyclohexylpropyl carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: Cyclohexanol and propyl acetate.
Reduction: Cyclohexylpropyl alcohol.
Oxidation: Cyclohexylpropyl carboxylic acid.
Applications De Recherche Scientifique
Cyclohexylpropyl acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its use as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry due to its pleasant odor. It is also used in the production of various consumer products, including perfumes and air fresheners.
Mécanisme D'action
The mechanism of action of cyclohexylpropyl acetate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell. Additionally, its ester group can undergo hydrolysis in biological systems, releasing cyclohexanol and propyl acetate, which may have their own biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexyl acetate: Similar structure but lacks the propyl group.
Propyl acetate: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: The alcohol precursor used in the synthesis of cyclohexylpropyl acetate.
Comparison: this compound is unique due to the presence of both the cyclohexane ring and the propyl acetate group. This combination imparts distinct chemical and physical properties, such as its specific odor profile, which differentiates it from other similar compounds. Its dual functional groups also allow it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
60416-24-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-cyclohexylpropyl acetate |
InChI |
InChI=1S/C11H20O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h11H,2-9H2,1H3 |
Clé InChI |
BEIGMLFXAHJFME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



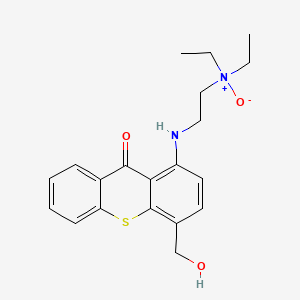
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
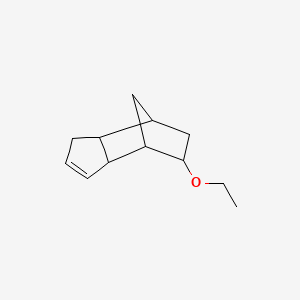

![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
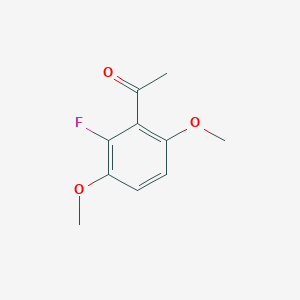
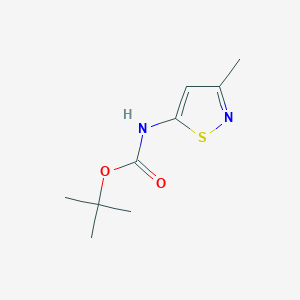

![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
